3-Bromo-5-fluoropyridin-2-OL
Overview
Description
3-Bromo-5-fluoropyridin-2-OL is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, this compound can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.